molecular formula CH3Cl2N2O2P B14750511 N-Carbamoylphosphoramidic dichloride CAS No. 4737-15-9

N-Carbamoylphosphoramidic dichloride

Cat. No.: B14750511
CAS No.: 4737-15-9
M. Wt: 176.92 g/mol
InChI Key: FNSXRXWGTPWQRR-UHFFFAOYSA-N
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Description

N-Carbamoylphosphoramidic dichloride is a chemical compound with significant importance in various fields of chemistry and industry. It is known for its unique reactivity and versatility in synthetic applications. This compound is characterized by the presence of both carbamoyl and phosphoramidic functional groups, which contribute to its diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Carbamoylphosphoramidic dichloride can be synthesized through several methods. One common approach involves the reaction of carbamoyl chloride with phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors with precise control over temperature and pressure. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Carbamoylphosphoramidic dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Derivatives: Depending on the nucleophile used.

    Carbamoylphosphoric Acid: From hydrolysis.

    Complex Molecules: From condensation reactions.

Scientific Research Applications

N-Carbamoylphosphoramidic dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Carbamoylphosphoramidic dichloride involves its ability to react with various nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of highly reactive phosphorus and carbamoyl groups. These groups can form stable intermediates with molecular targets, leading to the desired chemical transformations .

Comparison with Similar Compounds

Uniqueness: N-Carbamoylphosphoramidic dichloride is unique due to the combination of carbamoyl and phosphoramidic functional groups, which provide it with a distinct reactivity profile. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

4737-15-9

Molecular Formula

CH3Cl2N2O2P

Molecular Weight

176.92 g/mol

IUPAC Name

dichlorophosphorylurea

InChI

InChI=1S/CH3Cl2N2O2P/c2-8(3,7)5-1(4)6/h(H3,4,5,6,7)

InChI Key

FNSXRXWGTPWQRR-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)NP(=O)(Cl)Cl

Origin of Product

United States

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